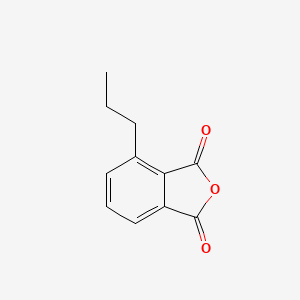![molecular formula C7H4ClNO2S B12868849 6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride CAS No. 79472-38-1](/img/structure/B12868849.png)
6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride is a heterocyclic compound that features a fused ring system combining thiophene and pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyrrole derivative in the presence of a chlorinating agent. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. The process might include steps such as solvent extraction, crystallization, and purification to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism by which 6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: Another heterocyclic compound with similar structural features but different electronic properties.
Thieno[2,3-b]pyrrole: A related compound with a different arrangement of the thiophene and pyrrole rings.
Thieno[3,2-b]pyrrole: Similar in structure but with variations in the position of the sulfur atom and the nitrogen atom.
Uniqueness
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride is unique due to its specific ring fusion and the presence of a carbonyl chloride group, which imparts distinct reactivity and electronic characteristics. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
79472-38-1 |
|---|---|
Molecular Formula |
C7H4ClNO2S |
Molecular Weight |
201.63 g/mol |
IUPAC Name |
6-oxo-4H-thieno[2,3-c]pyrrole-5-carbonyl chloride |
InChI |
InChI=1S/C7H4ClNO2S/c8-7(11)9-3-4-1-2-12-5(4)6(9)10/h1-2H,3H2 |
InChI Key |
MOADYMDUIZDSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1C(=O)Cl)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



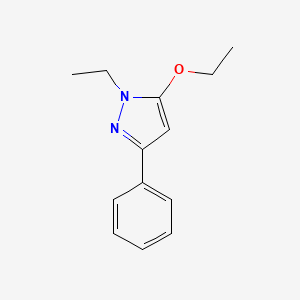
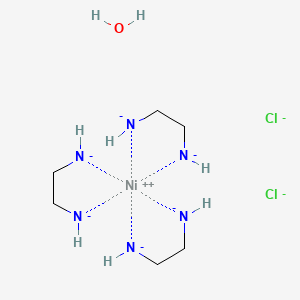
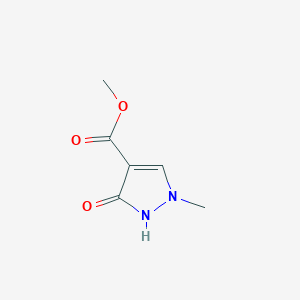
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)
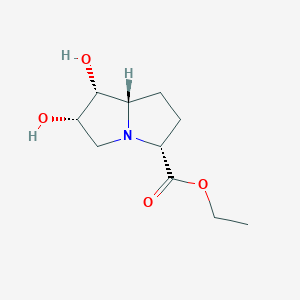
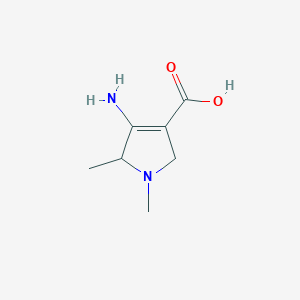
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
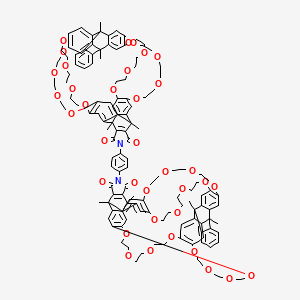
![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
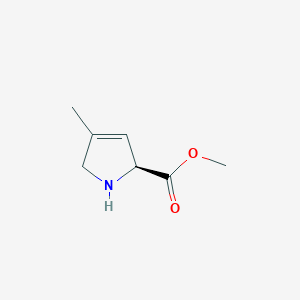
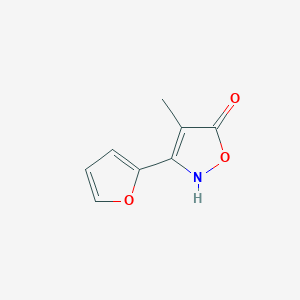
![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)
